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Compound Name: Isoxazole-3-carbaldehyde

Cat. No.: B1319062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isoxazole-3-carbaldehyde analogs, focusing on

their structure-activity relationships (SAR) in various therapeutic areas. The isoxazole scaffold

is a prominent feature in many biologically active compounds, and derivatives of isoxazole-3-
carbaldehyde have shown significant potential as antitubercular, anticancer, and anti-

inflammatory agents.[1][2] This document summarizes quantitative biological data, details key

experimental methodologies, and visually represents complex biological and experimental

workflows to facilitate further research and development in this area.

Antitubercular Activity of Isoxazole-3-Carbaldehyde
Isonicotinylhydrazone Derivatives
A notable class of isoxazole-3-carbaldehyde analogs that has been investigated for its

therapeutic potential is the phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone series.

These compounds have demonstrated promising activity against Mycobacterium tuberculosis,

including resistant strains.

Quantitative Data Summary
The in vitro antitubercular activity of a series of phenylisoxazole-3/5-carbaldehyde

isonicotinylhydrazone derivatives was evaluated against the H37Rv (sensitive) and TB DM97
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(resistant) strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC)

values, which represent the lowest concentration of a compound that inhibits visible growth, are

presented in the table below. All the synthesized compounds exhibited moderate bioactivity

against the H37Rv sensitive strain, with MIC values ranging from 0.34 to 0.41 μM, which is

more potent than the standard drug isoniazid (MIC = 0.91 μM).[3]

Compound ID Isoxazole Core
Phenyl
Substituent (R)

M.
tuberculosis
H37Rv MIC
(μM)

M.
tuberculosis
TB DM97 MIC
(μM)

1
Isoxazole-5-

carbaldehyde
2'-fluoro 0.34 >200

2
Isoxazole-5-

carbaldehyde
2'-methoxy 0.38 >200

3
Isoxazole-5-

carbaldehyde
2'-chloro 0.39 >200

4
Isoxazole-5-

carbaldehyde
3'-chloro 0.36 >200

5
Isoxazole-5-

carbaldehyde
4'-bromo 0.41 >200

6
Isoxazole-3-

carbaldehyde
4'-methoxy 0.35 12.41

7
Isoxazole-3-

carbaldehyde
4'-methyl 0.34 13.06

8
Isoxazole-3-

carbaldehyde
4'-chloro 0.37 >200

Isoniazid - - 0.91 >200

Data sourced from Reference[3]
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The data reveals several key SAR insights:

Activity against Sensitive Strain: All tested analogs showed potent activity against the

sensitive H37Rv strain, with MIC values lower than the standard drug, isoniazid.[3]

Activity against Resistant Strain: Notably, compounds 6 and 7, which are both isoxazole-3-
carbaldehyde derivatives with electron-donating groups (4'-methoxy and 4'-methyl,

respectively) on the phenyl ring, exhibited significant activity against the resistant TB DM97

strain.[3] In contrast, the isoxazole-5-carbaldehyde analogs were inactive against this strain.

[3]

Influence of Phenyl Substitution: The position and nature of the substituent on the phenyl

ring influence the activity. For the isoxazole-3-carbaldehyde series, electron-donating

groups at the 4'-position appear to be beneficial for activity against the resistant strain.

Broader Biological Activities of Isoxazole Analogs
While the above data focuses on antitubercular activity, the isoxazole scaffold is associated

with a wide range of biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity
Numerous isoxazole derivatives have been synthesized and evaluated for their cytotoxic

effects against various cancer cell lines.[4][5] The mechanism of action often involves the

modulation of key signaling pathways implicated in cancer progression, such as the p53 and

MAPK pathways.[6][7]

Anti-inflammatory Activity
Isoxazole derivatives have also been investigated for their anti-inflammatory properties.[8][9]

Some analogs have shown potent inhibition of inflammatory mediators and enzymes, such as

cyclooxygenases (COX).[9]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
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Antitubercular Susceptibility Testing (Broth
Microdilution Method)
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of

compounds against Mycobacterium tuberculosis.

Preparation of Inoculum: A suspension of the M. tuberculosis strain is prepared in

Middlebrook 7H9 broth and its turbidity is adjusted to match a 0.5 McFarland standard. This

suspension is then further diluted.[10][11]

Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-

catalase).[2]

Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells

containing no drug are included.[2]

Incubation: The plates are incubated at 37°C for a specified period, typically 7-14 days.[2]

MIC Determination: The MIC is read as the lowest concentration of the compound that

results in no visible growth of the bacteria.[11]

Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and

allowed to adhere overnight.[3][5]

Compound Treatment: The cells are treated with various concentrations of the test

compounds and incubated for a specific duration (e.g., 48 or 72 hours).[5]

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well, and the plate is incubated for a few hours. Metabolically active cells will

reduce the yellow MTT to purple formazan crystals.[5][6]
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Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as

DMSO.[6]

Absorbance Reading: The absorbance of the colored solution is measured using a

microplate reader at a wavelength of around 570 nm. The intensity of the color is

proportional to the number of viable cells.[3][5]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced
Paw Edema in Rats)
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Animal Dosing: The test compounds are administered to rats, typically orally or

intraperitoneally.[1][12]

Induction of Inflammation: After a specific period, a solution of carrageenan is injected into

the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.[1]

[12]

Measurement of Paw Volume: The volume of the paw is measured at various time points

after the carrageenan injection using a plethysmometer.[1][12]

Evaluation of Anti-inflammatory Effect: The percentage inhibition of paw edema in the treated

groups is calculated by comparing it to the control group that received only the vehicle.[1]

Visualizations
General Synthetic Workflow for Isoxazole-3-
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General Synthesis of Isoxazole-3-carbaldehyde Analogs
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Caption: A generalized synthetic pathway for isoxazole-3-carbaldehyde hydrazone analogs.

Simplified p53 Signaling Pathway in Cancer
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Simplified p53 Signaling Pathway
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Caption: Overview of the p53 signaling pathway, a target for some isoxazole anticancer agents.

Structure-Activity Relationship Logic Diagram
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SAR Logic for Antitubercular Isoxazole Analogs
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Caption: Logical relationships in the SAR of antitubercular isoxazole-carbaldehyde analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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